5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Description
Properties
IUPAC Name |
5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-5-6-3-7-1-2-14-9(7)8(4-6)10(12)13/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOPZLBMYCNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-65-8 | |
| Record name | 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving the benzofuran moiety.
Chemical Research:
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Nitro-2,3-dihydrobenzofuran-7-carboxylic Acid
- Structure : The nitro group at position 5 introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group compared to the formyl-substituted target compound.
- Applications : Nitro derivatives are often intermediates in the synthesis of amines (via reduction) or heterocycles. The presence of the nitro group in this compound (CAS 383184-30-3) suggests utility in pharmaceutical or agrochemical manufacturing .
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
- Structure : Bromine at position 5 enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which are pivotal in constructing complex aromatic systems.
5-Formylfuran-3-carboxylic Acid
- Structure : A simpler furan derivative with formyl and carboxylic acid groups. The unsaturated furan ring contrasts with the partially saturated benzofuran core of the target compound.
- Safety : Safety data highlight risks of irritation upon inhalation or skin contact, suggesting similar precautions are warranted for handling benzofuran analogs .
5-8'-Benzofuran Dehydrodiferulic Acid
- Structure : A dimeric benzofuran linked via diferulic acid, common in plant lignins. The 2-arylbenzofuran moiety is associated with antioxidant and anti-inflammatory properties .
- Applications : This compound exemplifies the biological relevance of benzofuran-carboxylic acid hybrids in natural product chemistry.
Functional Group Reactivity Comparison
- Formyl Group : In the target compound, the formyl group enables nucleophilic additions (e.g., forming Schiff bases) or reductions to hydroxymethyl derivatives, useful in drug design.
- Nitro/Bromo Groups : These substituents (in analogs) offer pathways for further functionalization (e.g., nitro to amine, bromo to aryl), broadening synthetic utility.
- Carboxylic Acid : Common to all compounds, this group facilitates salt formation, esterification, or conjugation with amines, critical in prodrug development.
Biological Activity
5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is characterized by its benzofuran structure, which contributes to its biological activity. The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 2344685-65-8 |
Anticancer Properties
Research indicates that benzofuran derivatives exhibit notable anticancer activities. A study demonstrated that various benzofuran and dihydrobenzofuran derivatives, including those structurally similar to 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, showed potent cytotoxic effects against multiple human cancer cell lines such as ACHN (renal), HCT15 (colon), and MDA-MB-231 (breast) cells . The mechanism of action is hypothesized to involve the inhibition of NF-kB transcriptional activity, which plays a crucial role in cancer cell survival and proliferation.
The proposed mechanisms for the biological activity of 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid include:
- Inhibition of NF-kB : Similar compounds have been shown to inhibit NF-kB translocation to the nucleus, thereby reducing the expression of anti-apoptotic genes .
- Topoisomerase Inhibition : Some studies suggest that benzofuran derivatives can interact with topoisomerases, enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells.
Pharmacokinetics
While specific pharmacokinetic data for 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is limited, related compounds indicate that they often exhibit low aqueous solubility and variable bioavailability. These factors can influence their therapeutic efficacy and necessitate further investigation into formulation strategies that enhance solubility and absorption.
Case Studies
Several studies have explored the biological activity of benzofuran derivatives:
- Cytotoxicity Assays : A sulforhodamine B assay was used to evaluate the cytotoxic effects of various benzofuran derivatives against cancer cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating significant potency .
- Structure-Activity Relationship (SAR) : Research on SAR has identified key structural features that enhance biological activity, such as hydrophobic groups on the N-substituent enhancing anticancer effects and specific substitutions increasing NF-kB inhibitory activity .
Q & A
Basic Research Questions
Q. What are the key analytical methods to confirm the structure and purity of 5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and dihydrobenzofuran ring conformation.
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intramolecular interactions (e.g., hydrogen bonding involving the formyl and carboxylic acid groups) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., CHO, expected [M+H] at 193.0504).
- HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography and UV detection at λ ~270 nm (characteristic of benzofuran absorption).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis or weighing due to potential irritant properties of formyl/carboxylic acid groups .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent oxidation of the formyl group .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, even if halogen substituents are absent (precautionary measure).
Q. How can researchers optimize synthetic routes for this compound?
- Methodology :
- Retrosynthetic Analysis : Start from 2,3-dihydro-1-benzofuran-7-carboxylic acid; introduce the formyl group via Vilsmeier-Haack reaction or directed ortho-metallation .
- Catalysis : Screen Pd/Cu catalysts for regioselective formylation.
- Yield Optimization : Monitor reaction progress via TLC and adjust temperature/pH to minimize side products (e.g., over-oxidation).
Advanced Research Questions
Q. How does the positioning of the formyl group influence the compound’s reactivity and biological interactions?
- Methodology :
- Computational Modeling : Perform density functional theory (DFT) calculations to evaluate electron density distribution and frontier molecular orbitals (FMOs) at the formyl site.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 7-fluoro-3-methyl derivatives) to assess how steric/electronic effects modulate target binding .
- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., amines) to quantify formyl group electrophilicity.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line viability, serum concentration).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Target Validation : Employ CRISPR-Cas9 knockouts to confirm specificity for purported targets (e.g., kinases, GPCRs).
Q. What strategies are effective for designing analogs with enhanced pharmacokinetic properties?
- Methodology :
- Bioisosteric Replacement : Substitute the formyl group with trifluoromethyl or nitro groups to improve metabolic stability .
- Prodrug Synthesis : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability.
- In Silico ADME Prediction : Use tools like SwissADME to predict logP, solubility, and cytochrome P450 interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
